Copovidone - 25086-89-9

Copovidone

Catalog Number: EVT-310216
CAS Number: 25086-89-9
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Copovidone is a synthetic, water-soluble polymer widely used in pharmaceutical formulations and other scientific research applications. It is a linear random copolymer consisting of vinylpyrrolidone and vinylacetate in a 60:40 ratio. [] Copovidone acts as a binder, film-forming agent, and solubility enhancer, playing a crucial role in stabilizing amorphous solid dispersions, enhancing drug dissolution, and improving the performance of various formulations. [, , ]

Synthesis Analysis

Copovidone is synthesized through the radical polymerization of vinylpyrrolidone and vinylacetate monomers. [] The reaction is typically initiated using a radical initiator, such as azobisisobutyronitrile, and carried out in an organic solvent like isopropanol or toluene. [] The polymerization process proceeds through a chain reaction mechanism, resulting in a random copolymer with varying chain lengths and molecular weights.

Molecular Structure Analysis
  • Hydrogen bonding: The carbonyl groups in vinylacetate and vinylpyrrolidone can form hydrogen bonds with molecules containing hydrogen bond donors, such as drugs, polymers, and proteins. [, , ]
  • Complexation: Copovidone can form complexes with other polymers, like Carbopol 907, through hydrogen bonding interactions. This complexation can influence drug release profiles and modify the properties of formulations. []
Mechanism of Action
  • Solubility enhancement: By forming amorphous solid dispersions, Copovidone enhances the dissolution rate of poorly soluble drugs by increasing their apparent solubility and surface area. [, , , , , ]
  • Binding: Copovidone acts as a binder in tablet formulations, providing cohesiveness and mechanical strength to the compressed tablets. [, ]
  • Film formation: Copovidone can form films, making it suitable for coatings and controlled-release formulations. [, , ]
Physical and Chemical Properties Analysis
  • Solubility: Copovidone is readily soluble in water and other polar solvents due to the presence of hydrophilic vinylpyrrolidone units. [, ]
  • Hygroscopicity: Copovidone exhibits low hygroscopicity, minimizing moisture absorption and enhancing the stability of formulations. [, ]
  • Glass transition temperature (Tg): The Tg of Copovidone is relatively high, contributing to its ability to form stable amorphous solid dispersions. [, , , , ]
  • Viscosity: Copovidone solutions exhibit varying viscosities depending on the molecular weight and concentration, influencing the flow properties and processability of formulations. [, , ]
Applications
  • Pharmaceutical formulations:
    • Amorphous solid dispersions: Copovidone is widely used to create amorphous solid dispersions of poorly water-soluble drugs, enhancing their solubility, dissolution rate, and bioavailability. Examples include bosentan, felodipine, manidipine, quetiapine fumarate, clopidogrel hydrogen sulfate, and etravirine. [, , , , , ]
    • Tablets: Copovidone acts as a binder in tablet formulations, improving their mechanical strength and disintegration properties. [, ]
    • Controlled-release formulations: Copovidone's film-forming properties make it suitable for coatings and sustained-release formulations. [, , ]
    • Fast disintegrating tablets: Copovidone can be used to formulate fast-dissolving tablets, allowing for rapid drug release and absorption. []
  • Other applications:
    • Protein stabilization: Copovidone can improve the stability of proteins in solution and during drying processes like spray drying and freeze drying. [, ]
    • Selective Laser Sintering (SLS): Copovidone can be used in SLS for printing solid oral dosage forms, potentially revolutionizing personalized medicine and drug delivery. [, ]
    • Thin film formation: Copovidone is used in the formulation of thin films for topical applications, allowing for controlled drug release and improved efficacy. [, ]

Crospovidone

  • Compound Description: Crospovidone is a synthetic, insoluble, but highly swellable polymer. It is chemically similar to copovidone, with the key difference being its cross-linked structure, making it insoluble. Crospovidone is widely used in pharmaceutical formulations as a disintegrant and dissolution enhancer for solid dosage forms [, ].
  • Relevance: The study described in [] investigates the influence of copovidone on the dissolution improvement effect of crospovidone. Both polymers are frequently used together in formulations to enhance the dissolution of poorly soluble drugs. Understanding their interaction is crucial for optimizing drug release. Additionally, [] compares the performance of copovidone and crospovidone as dry binders for roll compaction, highlighting their similarities and differences in terms of binding properties, disintegration, and dissolution.

Polyvinylpyrrolidone (PVP)

  • Compound Description: Polyvinylpyrrolidone (PVP) is a water-soluble polymer composed of repeating vinylpyrrolidone units. It is a key component of copovidone, which is formed by copolymerization of vinylpyrrolidone and vinyl acetate [, ]. PVP is widely used in pharmaceuticals, cosmetics, and other applications due to its excellent film-forming, binding, and solubilizing properties.
  • Relevance: Polyvinylpyrrolidone is structurally related to copovidone. In fact, copovidone is a copolymer of vinylpyrrolidone, the monomer of PVP, and vinyl acetate. The paper [] highlights this relationship, noting that polyvinylpyrrolidone has been linked to similar cutaneous responses in dogs when administered intravenously, suggesting a possible role for this component of copovidone in the observed skin reactions. Additionally, [] examines the compatibility of propranolol hydrochloride with various excipients, including PVP, suggesting potential physical interactions that might influence drug stability and release.

Paracetamol

  • Compound Description: Paracetamol, also known as acetaminophen, is a widely used over-the-counter analgesic and antipyretic drug. It is often used as a model drug in pharmaceutical research due to its well-defined properties and solubility characteristics [, , ].
  • Relevance: Paracetamol is investigated in conjunction with copovidone in several studies focusing on solid oral dosage forms. For instance, [] explores selective laser sintering for preparing solid oral dosage forms using copovidone and paracetamol, demonstrating the feasibility of this technology. Moreover, [] investigates the use of paracetamol in copovidone-based amorphous solid dispersions to study drug diffusion and phase separation, providing valuable insights into formulation stability and performance.

Polyethylene Glycol 4000 (PEG 4000)

  • Compound Description: Polyethylene glycol 4000 (PEG 4000) is a hydrophilic polymer with a high molecular weight, belonging to the polyethylene glycol (PEG) family. It is widely used in pharmaceutical formulations for its solubilizing, binding, and lubricating properties [, ].
  • Relevance: PEG 4000 is studied alongside copovidone in formulations aiming to improve drug solubility and bioavailability. For example, [] investigates the use of ternary solid dispersions containing manidipine, PEG 4000, and copovidone, demonstrating their potential for enhancing the oral delivery of poorly soluble drugs. The study highlights the synergistic effects of combining these excipients for optimal drug release.

Eudragit® RL PO

  • Compound Description: Eudragit® RL PO is a copolymer based on acrylic acid and methacrylic acid esters. This polymer is frequently employed in pharmaceutical formulations, particularly for its role in controlled-release applications, due to its pH-dependent solubility [].
  • Relevance: Eudragit® RL PO was included in a study [] comparing the influences of different copolymers, including copovidone and Kollicoat® MAE-30 DP, on the stability and bioactivity of lysozyme. This research highlights the diverse range of polymers used in pharmaceutical formulations and their varying effects on drug stability.

Kollicoat® MAE-30 DP

  • Compound Description: Kollicoat® MAE-30 DP is a copolymer primarily utilized in pharmaceutical coatings. Its composition includes methacrylic acid and ethyl acrylate, contributing to its film-forming properties [].
  • Relevance: Similar to Eudragit® RL PO, Kollicoat® MAE-30 DP was investigated alongside copovidone in research [] examining the impact of different copolymers on the stability and bioactivity of spray-dried and freeze-dried lysozyme. This comparison provides insights into the relative performance of copovidone with other commonly used pharmaceutical polymers.

Lactitol

  • Compound Description: Lactitol is a sugar alcohol often used as a low-calorie sweetener and bulking agent. Its pharmaceutical applications include its use as a diluent and binder in tablet formulations [].
  • Relevance: In a study exploring the effects of excipients on lysozyme biological activity [], lactitol was investigated in combination with copovidone. This research highlighted the potential for using lactitol and copovidone together to stabilize protein-based pharmaceuticals.

Gelucire 44/14

  • Compound Description: Gelucire 44/14 is a widely used excipient in pharmaceutical formulations, particularly in solid lipid nanoparticle formulations. It belongs to the class of lauroyl macrogolglycerides and exhibits surfactant properties [].
  • Relevance: The research described in [] studied the influence of gelucire 44/14 on lysozyme biological activity, comparing its effects to copovidone and lactitol. The study explored the use of these excipients in stabilizing protein formulations.

Carbopol 907

  • Compound Description: Carbopol 907, also known as carbomer 907, is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol. It is known for its excellent thickening, suspending, and mucoadhesive properties. It is commonly used in pharmaceutical and cosmetic formulations for its ability to control viscosity and modify drug release [].
  • Relevance: Carbopol 907's interaction with copovidone was investigated in [], revealing a pH-dependent complexation between the two polymers. This complexation was shown to modify the drug release properties of Carbopol 907-based matrix tablets, suggesting a potential strategy for controlling drug release using these polymers.

Bosentan

  • Compound Description: Bosentan is an endothelin receptor antagonist used to treat pulmonary arterial hypertension. It exhibits poor water solubility, making it a suitable candidate for formulation as an amorphous solid dispersion [].
  • Relevance: The study presented in [] investigates the preparation of bosentan amorphous solid dispersions using copovidone as a carrier, highlighting its ability to improve the drug's dissolution rate. The research emphasizes the role of copovidone in enhancing the bioavailability of poorly soluble drugs like bosentan.

Felodipine

  • Compound Description: Felodipine is a dihydropyridine calcium channel blocker used as an antihypertensive agent. It belongs to Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability. Its low solubility often poses challenges for oral bioavailability, prompting the exploration of solid dispersions to improve its dissolution rate [, ].
  • Relevance: Felodipine is employed as a model drug in several studies to understand the properties and performance of copovidone-based solid dispersions. [] investigates the influence of different preparation technologies on the characteristics of felodipine/copovidone solid dispersions, demonstrating the impact of processing methods on drug release. Additionally, [] investigates the dissolution mechanisms of felodipine/copovidone amorphous solid dispersions using Raman spectroscopy, providing detailed insights into the drug release process.

Manidipine

  • Compound Description: Manidipine is a calcium channel blocker primarily used in the treatment of hypertension. Similar to felodipine, it exhibits poor water solubility, limiting its oral bioavailability [].
  • Relevance: To address manidipine's solubility limitations, research [] explores the development of ternary solid dispersions incorporating the drug with d-α-tocopherol polyethylene glycol 1000 succinate and copovidone. This approach demonstrates significant improvements in manidipine's solubility, dissolution rate, and oral bioavailability, highlighting the effectiveness of using copovidone in such formulations.

Lysozyme

  • Compound Description: Lysozyme is an enzyme that catalyzes the destruction of bacterial cell walls. It is often used as a model protein in pharmaceutical research, particularly in studies investigating protein stability and formulation [, ].
  • Relevance: Lysozyme serves as a model protein in investigations assessing the impact of copovidone and other polymers on protein stability during pharmaceutical processing. For instance, [] investigates the influence of copovidone, Eudragit® RL PO, and Kollicoat® MAE-30 DP on the stability of spray-dried and freeze-dried lysozyme. This research helps understand how copovidone, as a common pharmaceutical excipient, interacts with and potentially stabilizes protein-based drugs.

Clopidogrel Hydrogen Sulfate (CHS)

  • Compound Description: Clopidogrel hydrogen sulfate (CHS) is an antiplatelet medication widely prescribed to prevent heart attacks and strokes. It is commonly formulated as a salt to improve its stability and solubility [].
  • Relevance: The study described in [] examines the long-term stability of clopidogrel hydrogen sulfate (CHS) solid dispersions prepared with various hydrophilic polymers, including copovidone. The research emphasizes the importance of dissolution testing in assessing the long-term performance of such formulations and highlights the potential of copovidone in stabilizing and enhancing the dissolution of CHS.

Nisoldipine

  • Compound Description: Nisoldipine is a calcium channel blocker used to treat hypertension. It is a BCS Class II drug, indicating its low water solubility and high permeability [].
  • Relevance: Nisoldipine's poor solubility makes it a suitable candidate for solid dispersion formulations. In [], researchers investigate the optimization of monolayer hydrophilic matrix tablets containing nisoldipine solid dispersions using copovidone. The study demonstrates the effectiveness of using copovidone to improve the dissolution and bioavailability of this poorly soluble drug.

Quetiapine Fumarate

  • Compound Description: Quetiapine fumarate is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. It is susceptible to oxidative degradation, posing challenges for its formulation and stability [].
  • Relevance: The research presented in [] investigates the impact of a novel copovidone grade, Plasdone™ S630 Ultra, on the oxidative degradation of quetiapine fumarate in amorphous solid dispersions prepared via hot-melt extrusion. The study highlights the role of copovidone's peroxide content in influencing drug stability and showcases the improved performance of Plasdone™ S630 Ultra in mitigating oxidative degradation, which is crucial for developing stable formulations of susceptible drugs like quetiapine fumarate.

Anacetrapib

  • Compound Description: Anacetrapib is a cholesteryl ester transfer protein (CETP) inhibitor investigated for its potential to reduce cardiovascular risk. It exhibits low solubility and lipophilic properties, making it challenging for oral drug delivery [].
  • Relevance: The mechanism of dissolution-induced nanoparticle formation from a copovidone-based amorphous solid dispersion of anacetrapib is explored in []. This study sheds light on the role of copovidone and surfactants in enhancing the dissolution and absorption of poorly soluble drugs.
  • Compound Description: D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) is a water-soluble derivative of Vitamin E commonly used as a solubilizer, emulsifier, and absorption enhancer in pharmaceutical formulations [, , , ].
  • Relevance: TPGS is often incorporated into copovidone-based amorphous solid dispersions to further improve drug solubility and dissolution. Several studies highlight the synergistic effects of copovidone and TPGS in enhancing the bioavailability of poorly soluble drugs [, , , ].

Properties

CAS Number

25086-89-9

Product Name

Pvp-VA

IUPAC Name

ethenyl acetate;1-ethenylpyrrolidin-2-one

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C6H9NO.C4H6O2/c1-2-7-5-3-4-6(7)8;1-3-6-4(2)5/h2H,1,3-5H2;3H,1H2,2H3

InChI Key

FYUWIEKAVLOHSE-UHFFFAOYSA-N

SMILES

CC(=O)OC=C.C=CN1CCCC1=O

Synonyms

Acetic Acid Vinyl Ester Polymer with 1-Vinyl-2-pyrrolidinone; 1-Ethenyl-2-pyrrolidinone Polymer with Ethenyl Acetate; 1-Vinyl-2-pyrrolidinone Polymer with Vinyl Acetate; 1-Vinyl-2-pyrrolidone-vinyl Acetate Copolymer; 1-Vinylpyrrolidone-vinyl Acetate

Canonical SMILES

CC(=O)OC=C.C=CN1CCCC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.